3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester
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Overview
Description
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester typically involves the reaction of ethyl 3-chloro-3-(alkylimino)-2-oxopropanoate with 1-alkyl-3-arylthioureas in acetonitrile at room temperature. This one-pot synthesis method affords various derivatives in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and green chemistry principles are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve mild temperatures and solvents such as acetonitrile or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazolidine derivatives with different functional groups .
Scientific Research Applications
3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities, making it a valuable scaffold for drug development.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound’s diverse biological activities make it a useful tool for studying various biochemical pathways and mechanisms.
Industrial Applications: Its unique chemical properties enable its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The presence of the thiazolidine ring and the thioxo group allows the compound to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-Dimethyl-4-hydroxy-2-thioxo-5-thiazolidinecarboxylic acid ethyl ester include:
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Thiazolidine-2-thione: Exhibits antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxy and thioxo groups enhances its potential for diverse applications in medicinal chemistry and organic synthesis .
Properties
CAS No. |
23509-63-9 |
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Molecular Formula |
C8H13NO3S2 |
Molecular Weight |
235.3 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3,4-dimethyl-2-sulfanylidene-1,3-thiazolidine-5-carboxylate |
InChI |
InChI=1S/C8H13NO3S2/c1-4-12-6(10)5-8(2,11)9(3)7(13)14-5/h5,11H,4H2,1-3H3 |
InChI Key |
DOJFITTUVHSVNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N(C(=S)S1)C)(C)O |
Origin of Product |
United States |
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